molecular formula C17H22N2O2 B2924285 1-(2,3-dihydro-1H-inden-5-yloxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol CAS No. 890604-94-1

1-(2,3-dihydro-1H-inden-5-yloxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol

Cat. No.: B2924285
CAS No.: 890604-94-1
M. Wt: 286.375
InChI Key: QAIWHHRRYCGXJI-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1H-inden-5-yloxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol is a chemical hybrid compound designed for advanced pharmaceutical and chemical research. It incorporates two prominent pharmacophores: a 2,3-dihydro-1H-inden-5-yloxy moiety and a 3,5-dimethyl-1H-pyrazole group, linked by a propan-2-ol chain. The indane scaffold is a privileged structure in medicinal chemistry, frequently explored for its potential in developing therapeutics for nervous system and psychiatric diseases . The 3,5-dimethylpyrazole unit is a well-known heterocycle with significant relevance in coordination chemistry and catalysis, often serving as a ligand for transition metals such as ruthenium to create complexes for catalytic organic transformations . Furthermore, pyrazole derivatives are extensively investigated for a wide spectrum of biological activities, including antitumor, antiviral, antibacterial, and anti-inflammatory effects, making them a versatile scaffold in drug discovery . The specific molecular architecture of this reagent, which connects these two bioactive systems, suggests its potential utility as a key intermediate or precursor in multi-component reactions for constructing more complex heterocyclic systems , or in the development of novel metal-based catalysts . Researchers can leverage this compound to explore new chemical space in the synthesis of potential pharmacologically active molecules or specialized ligands. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(2,3-dihydro-1H-inden-5-yloxy)-3-(3,5-dimethylpyrazol-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-12-8-13(2)19(18-12)10-16(20)11-21-17-7-6-14-4-3-5-15(14)9-17/h6-9,16,20H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAIWHHRRYCGXJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(COC2=CC3=C(CCC3)C=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Introduction

The compound 1-(2,3-dihydro-1H-inden-5-yloxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol, with the molecular formula C17H22N2O2 and a molecular weight of 286.375 g/mol, has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

PropertyValue
Molecular FormulaC17H22N2O2
Molecular Weight286.375 g/mol
IUPAC NameThis compound
SolubilitySoluble in organic solvents

Pharmacological Activities

Research indicates that compounds containing the pyrazole moiety exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The specific activities of this compound can be inferred from studies on related pyrazole derivatives.

Anti-inflammatory Activity
Studies have shown that pyrazole derivatives can significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds similar to the target compound demonstrated up to 85% inhibition of TNF-α at certain concentrations when compared to standard anti-inflammatory drugs like dexamethasone .

Analgesic Properties
The analgesic effects of pyrazole derivatives have been documented in various models. For example, certain pyrazole compounds exhibited comparable analgesic activity to indomethacin in animal models of pain .

Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been explored extensively. Compounds with similar structures showed significant activity against various bacterial strains including E. coli and S. aureus. Notably, some derivatives achieved higher efficacy than standard antibiotics .

Case Studies

Case Study 1: Anti-inflammatory Effects
A study synthesized a series of novel pyrazole derivatives and tested their anti-inflammatory activity using carrageenan-induced edema models. The results indicated that specific derivatives exhibited anti-inflammatory effects comparable to traditional NSAIDs .

Case Study 2: Antimicrobial Efficacy
Another investigation focused on the synthesis of pyrazole-based compounds and evaluated their antibacterial properties against Klebsiella pneumoniae and Pseudomonas aeruginosa. Results showed that certain compounds had substantial inhibitory effects against these pathogens .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound NameMolecular FormulaSubstituent R1Substituent R2Key Features
Target CompoundC17H22N2O22,3-dihydroinden-5-yloxy3,5-dimethylpyrazol-1-ylHigh lipophilicity; aromatic pyrazole
1-(2,3-Dihydro-1H-inden-5-yloxy)-3-(4-methylpiperazin-1-yl)propan-2-ol C17H26N2O22,3-dihydroinden-5-yloxy4-methylpiperazin-1-ylBasic piperazine group; increased solubility in acidic media
(2S)-1-(2,3-Dihydro-1H-inden-2-ylamino)-3-(3,4-dimethylphenoxy)propan-2-ol C21H27NO22,3-dihydroinden-2-ylamino3,4-dimethylphenoxyChiral center; antifungal activity against phytopathogens
1-(3',4'-Dihydroxyphenyl)-3-(2",4",6"-trihydroxyphenyl)-propan-2-ol C15H16O63',4'-dihydroxyphenyl2",4",6"-trihydroxyphenylPolyphenolic structure; antioxidant and antispasmodic effects

Key Observations:

    Lipophilicity: The dihydroindenyl group in the target compound enhances membrane permeability compared to the polar phenolic groups in . Biological Activity: The 3,5-dimethylpyrazole moiety may confer metabolic stability, contrasting with the antifungal amino-substituted analog in . Synthesis: Pyrazole-containing compounds (e.g., the target and ) are often synthesized via cyclocondensation of hydrazides with diketones under acidic conditions, whereas phenolic derivatives like are isolated from natural extracts.

Crystallographic and Computational Analysis

  • Crystallography: Tools like SHELXL are critical for resolving the stereochemistry of chiral analogs (e.g., the (2S)-configured compound in ). The dihydroindenyl group’s planar structure may influence crystal packing compared to bulkier substituents.
  • Electronic Properties: Multiwfn can analyze electron localization in the pyrazole ring, revealing charge distribution differences relative to pyrrole-containing analogs (e.g., compound 19 in ).

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2,3-dihydro-1H-inden-5-yloxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol?

  • Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, refluxing indenol derivatives with 3,5-dimethylpyrazole-containing intermediates in ethanol under basic conditions (e.g., K₂CO₃) promotes ether bond formation. Purification via column chromatography (ethyl acetate/hexane gradients) effectively isolates the product . Confirm reaction completion using TLC or HPLC.

Q. How can X-ray crystallography confirm the molecular structure of this compound?

  • Methodological Answer: Single-crystal X-ray diffraction using SHELXL (for refinement) and SHELXS (for structure solution) provides atomic-resolution structural data. Key steps:
  • Grow high-quality crystals via slow evaporation (e.g., DCM/hexane).
  • Collect intensity data with a diffractometer.
  • Apply empirical absorption corrections using spherical harmonics (e.g., SADABS) .
  • Refine with SHELXL, focusing on anisotropic displacement parameters for non-H atoms .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer:
  • NMR: ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to identify indenyl (δ 6.5–7.2 ppm) and pyrazole (δ 2.1–2.4 ppm for CH₃ groups) moieties.
  • FT-IR: Confirm hydroxyl (3400–3600 cm⁻¹) and ether (1100–1250 cm⁻¹) stretches.
  • MS: High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. How can polymorphism or solvatomorphism affect the crystallographic data interpretation of this compound?

  • Methodological Answer: Polymorphs arise from varying crystallization conditions (solvent, temperature). To analyze:
  • Compare unit cell parameters and space groups across crystal batches.
  • Use differential scanning calorimetry (DSC) to identify thermal phase transitions.
  • Employ PXRD to detect polymorphic impurities (<5% detection limit) .
  • Refine structures with SHELXL using TWIN/BASF commands for twinned crystals .

Q. What strategies resolve contradictions in bioactivity data for pyrazole-containing analogs?

  • Methodological Answer:
  • Structure-Activity Relationship (SAR): Synthesize analogs with modified substituents (e.g., indenyl → naphthyl; pyrazole CH₃ → CF₃) and compare IC₅₀ values .
  • Molecular Docking: Use PyMOL or AutoDock to model interactions with target proteins (e.g., kinases). Validate with in vitro enzyme assays .
  • Data Normalization: Account for assay variability (e.g., cell line passage number, solvent controls) .

Q. How to analyze byproducts or degradation products during synthesis?

  • Methodological Answer:
  • HPLC-MS: Monitor reaction mixtures for impurities (e.g., unreacted indenol or pyrazole precursors).
  • Isolation: Use preparative TLC or flash chromatography to separate byproducts.
  • Structural Elucidation: Compare NMR/IR data with reference standards (e.g., diastereomers or oxidized derivatives) .

Q. What computational methods predict the compound’s stability under physiological conditions?

  • Methodological Answer:
  • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to assess bond dissociation energies (e.g., O–CH₂ cleavage).
  • Hydrolysis Simulations: Use molecular dynamics (AMBER/CHARMM) to model degradation in aqueous buffers.
  • pKa Prediction: Software like MarvinSketch estimates protonation states affecting solubility .

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